molecular formula C10H13NO2 B2380660 1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine CAS No. 2248355-00-0

1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine

Cat. No.: B2380660
CAS No.: 2248355-00-0
M. Wt: 179.219
InChI Key: LDJWWHSDOAHIQJ-UHFFFAOYSA-N
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Description

1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring connected to a furan moiety substituted with an oxirane (epoxide) group at the 5-position. For example, pyrrolidine-furan derivatives, such as 1-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-2-one, have been isolated from mulberry (Morus alba) extracts . The oxirane group in the target compound likely arises from epoxidation of a furan precursor, a common strategy in synthetic organic chemistry to introduce reactive sites for further functionalization .

Key structural features:

  • Pyrrolidine: A five-membered saturated ring with one nitrogen atom, contributing to basicity and conformational flexibility.
  • Furan-oxirane: The 2,5-disubstituted furan with an epoxide group enhances electrophilicity, enabling ring-opening reactions for covalent bonding or polymerization.

Properties

IUPAC Name

1-[5-(oxiran-2-yl)furan-2-yl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-6-11(5-1)10-4-3-8(13-10)9-7-12-9/h3-4,9H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJWWHSDOAHIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(O2)C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine typically involves the reaction of furan derivatives with epoxides under controlled conditions. One common method involves the use of furan-2,5-dicarboxylate as a precursor, which undergoes an SN2 mechanism or an epoxy ring-opening reaction to form the desired product . The reaction conditions often include the use of solvents like ethylene chlorohydrin and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of diols.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. The furan and pyrrolidine rings contribute to the compound’s binding affinity and specificity towards its targets . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Furan Derivatives from Natural Sources

Compounds isolated from mulberry (e.g., 1-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-2-one) share the pyrrolidine-furan backbone but lack the oxirane group. These derivatives often exhibit bioactivity, such as α-glucosidase and aldose reductase inhibition, though the target compound’s oxirane may alter reactivity or potency .

Compound Name Substituents on Furan Biological Activity Source
1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one 2-oxoethyl α-Glucosidase inhibition Mulberry
1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine Oxirane Not reported (hypothetical) Synthetic
1-[(5-Methylfuran-2-yl)methyl]pyrrolidine ()

This compound features a methyl-substituted furan linked to pyrrolidine.

Property 1-[(5-Methylfuran-2-yl)methyl]pyrrolidine 1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine
Substituent Methyl Oxirane
Reactivity Low (stable) High (epoxide ring-opening)
Hypothetical LogP ~2.5 ~1.8 (more polar)

Implication : The oxirane group may reduce metabolic stability but enhance interactions with polar biological targets.

Sulfonylamide-Isoxazole Hybrid ()

{5-[5-(Pyrrolidin-1-sulfonyl)-furan-2-yl]-isoxazol-3-yl}-pyrrolidin-1-yl-methanone incorporates a sulfonamide and isoxazole, diverging from the target compound’s epoxide. The sulfonyl group improves solubility and hydrogen-bonding capacity, whereas the oxirane offers electrophilic reactivity.

Feature Sulfonylamide-Isoxazole Hybrid Target Compound
Functional Groups Sulfonamide, isoxazole Oxirane
Melting Point 183–185°C Not reported
Potential Application Enzyme inhibition Covalent drug design

Comparison : The target compound’s oxirane is better suited for irreversible inhibition or polymer synthesis, while sulfonamides favor reversible binding.

Pyrazoline Derivatives ()

Compounds like 3-(1-hydroxynaphthalene-2-yl)-5-(furan-2-yl)-1-substituted pyrazolines exhibit anti-inflammatory activity via cyclooxygenase (COX) inhibition . Though structurally distinct from the target compound, the furan moiety’s electron-rich nature is a shared feature that may influence π-π stacking in binding pockets.

Compound Class Core Structure Bioactivity
Pyrazolines Furan-pyrazoline Anti-inflammatory
Target Compound Furan-pyrrolidine Hypothetical covalent modulation

Contrast : Pyrazolines rely on hydrogen bonding via carbonyl groups, whereas the target compound’s oxirane could enable covalent modification of serine or cysteine residues.

Oxadiazole Derivatives ()

5-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(1H-imidazol-1-yl)pyridine combines furan with oxadiazole, a bioisostere for esters or amides. Oxadiazoles improve metabolic stability compared to epoxides, which are prone to hydrolysis .

Structural Insight : The oxirane in the target compound may confer transient reactivity, whereas oxadiazoles provide stable hydrogen-bond acceptors.

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